molecular formula C17H12FN5S B4879996 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine

4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine

Cat. No.: B4879996
M. Wt: 337.4 g/mol
InChI Key: NSRSGEUKHUSHOS-UHFFFAOYSA-N
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Description

4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine is a complex organic compound that features a unique combination of fluorophenyl, thiazolyl, and triazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring followed by the introduction of the fluorophenyl and triazolyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to handle the compound’s complexity and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups into the molecule.

Scientific Research Applications

4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate its interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]aniline
  • 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]phenol

Uniqueness

Compared to similar compounds, 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine stands out due to its unique combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5S/c18-12-8-6-11(7-9-12)14-10-24-17(20-14)15-16(19)23(22-21-15)13-4-2-1-3-5-13/h1-10H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRSGEUKHUSHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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